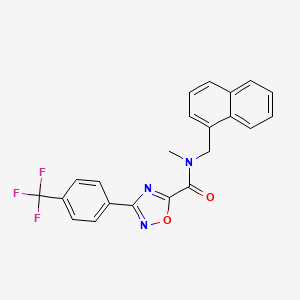
C22H16F3N3O2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C22H16F3N3O2 is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C22H16F3N3O2 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:
Stepwise Synthesis: This involves the sequential addition of functional groups to a core structure, often using protecting groups to prevent unwanted reactions.
Catalytic Reactions: Catalysts such as palladium or platinum are used to facilitate specific bond formations, such as carbon-carbon or carbon-nitrogen bonds.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize waste. Common industrial methods include:
Batch Reactors: Large quantities of reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient and controlled reactions.
Análisis De Reacciones Químicas
Types of Reactions
C22H16F3N3O2: undergoes various chemical reactions, including:
Oxidation: The addition of oxygen or removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
C22H16F3N3O2: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which C22H16F3N3O2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparación Con Compuestos Similares
C22H16F3N3O2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as or .
Uniqueness: The presence of specific functional groups or the overall molecular architecture that imparts unique chemical and biological properties.
By understanding the detailed properties and applications of This compound , researchers can better utilize this compound in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C22H16F3N3O2 |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
N-methyl-N-(naphthalen-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C22H16F3N3O2/c1-28(13-16-7-4-6-14-5-2-3-8-18(14)16)21(29)20-26-19(27-30-20)15-9-11-17(12-10-15)22(23,24)25/h2-12H,13H2,1H3 |
Clave InChI |
ITVYTKSUYIIHJZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC2=CC=CC=C21)C(=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


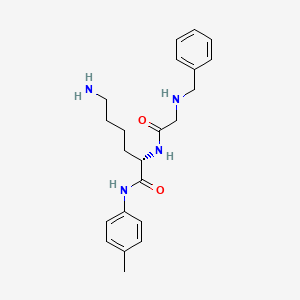
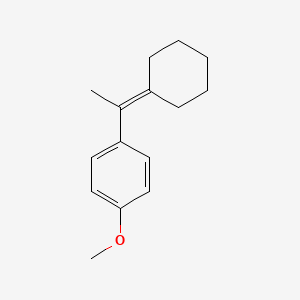
![(1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12621078.png)
![N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine](/img/structure/B12621096.png)
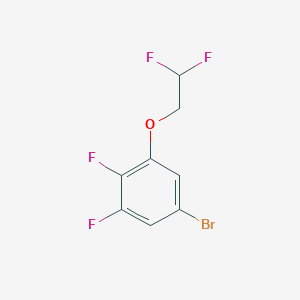
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate](/img/structure/B12621108.png)

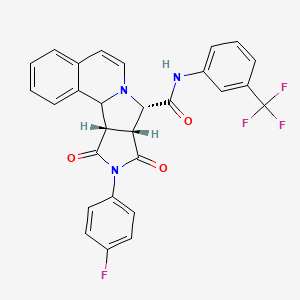
![6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621137.png)
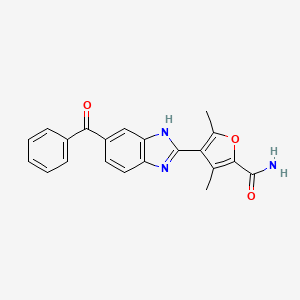
![(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12621143.png)
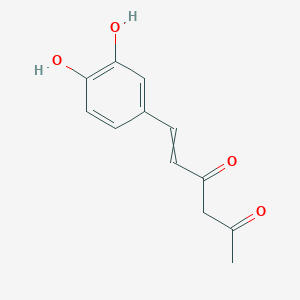
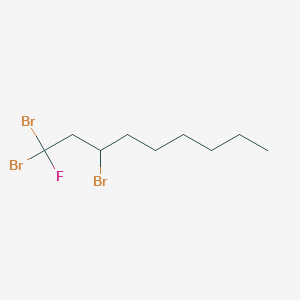
![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
